molecular formula C17H24N6O4 B2447596 methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 923509-06-2

methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

Cat. No.: B2447596
CAS No.: 923509-06-2
M. Wt: 376.417
InChI Key: QQRIAGQMSJKTJL-UHFFFAOYSA-N
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Description

Methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a synthetic organic compound with a complex structure. This compound incorporates a triazine ring fused with a purine core, featuring multiple substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate typically involves multi-step reactions starting from simpler organic precursors. Key steps include the formation of the triazine and purine rings, followed by specific alkylation and methylation reactions. Reagents such as alkyl halides, methylating agents, and various catalysts are commonly used under controlled conditions of temperature and pH to ensure the desired product is obtained in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to enhance efficiency and scalability. The use of robust catalysts, such as transition metal complexes, can facilitate the formation of key bonds. Additionally, employing green chemistry principles—like using less toxic solvents and optimizing reaction conditions—ensures a more sustainable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate undergoes various chemical reactions, including:

  • Oxidation: : Typically involving strong oxidizing agents, converting methyl groups into carboxyl or hydroxyl groups.

  • Reduction: : Using reducing agents like sodium borohydride to convert carbonyl groups into alcohols.

  • Substitution: : Nucleophilic substitution reactions where leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often require specific solvents, controlled temperatures, and inert atmospheres to prevent undesired side reactions.

Major Products

The primary products from these reactions include various derivatives with altered functional groups, potentially leading to compounds with different biological or chemical properties.

Scientific Research Applications

Methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate has diverse applications in scientific research:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biomolecules and effects on cellular processes.

  • Medicine: : Investigated for its therapeutic potential, particularly in the treatment of certain diseases due to its unique molecular structure.

  • Industry: : Utilized in the development of novel materials and as a functional additive in various industrial applications.

Mechanism of Action

The mechanism by which methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate exerts its effects involves interacting with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired outcomes in biological systems. Its structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly covalent modifications with its targets.

Comparison with Similar Compounds

Uniqueness

Methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate stands out due to its fused triazine-purine core and the specific positioning of its substituents, which confer unique chemical and biological properties.

List of Similar Compounds

  • Methyl 2-(7-ethyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate: : Similar structure with an ethyl group instead of a butyl group.

  • Methyl 2-(7-butyl-3,4,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate: : Slightly different methyl substitution pattern.

Hope that helps!

Properties

IUPAC Name

methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-6-7-8-21-15(25)13-14(20(4)17(21)26)18-16-22(9-12(24)27-5)19-10(2)11(3)23(13)16/h11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRIAGQMSJKTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=O)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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